Cas no 2248299-19-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6516302
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
- 2248299-19-4
-
- インチ: 1S/C14H11N3O6S/c1-16-7-8(24(15,21)22)6-11(16)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-7H,1H3,(H2,15,21,22)
- InChIKey: JITIVISPLRWHKC-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1)(N)(=O)=O
計算された属性
- 精确分子量: 349.03685625g/mol
- 同位素质量: 349.03685625g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 649
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 137Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516302-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-6516302-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 0.25g |
$723.0 | 2023-05-31 | ||
Enamine | EN300-6516302-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 2.5g |
$1539.0 | 2023-05-31 | ||
Enamine | EN300-6516302-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-6516302-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 0.05g |
$660.0 | 2023-05-31 | ||
Enamine | EN300-6516302-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 10g |
$3376.0 | 2023-05-31 | ||
Enamine | EN300-6516302-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 0.5g |
$754.0 | 2023-05-31 | ||
Enamine | EN300-6516302-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate |
2248299-19-4 | 0.1g |
$691.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylateに関する追加情報
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate (CAS: 2248299-19-4)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate (CAS: 2248299-19-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the unique structural features of this compound, which combines an isoindole-1,3-dione moiety with a sulfamoyl-pyrrole carboxylate group. This combination is believed to contribute to its selective binding affinity for specific biological targets, particularly those involved in inflammatory and oncogenic pathways. Preliminary in vitro assays have demonstrated promising inhibitory effects on key enzymes such as carbonic anhydrases and protein kinases, suggesting its potential as a multi-target therapeutic agent.
One of the most notable advancements in the study of this compound is its improved synthetic route, which has been optimized for higher yield and purity. Researchers have reported a novel stepwise coupling strategy that minimizes side reactions and enhances the scalability of the process. This development is critical for future preclinical and clinical evaluations, as it ensures a reliable supply of the compound for further testing.
In terms of biological activity, recent in vivo studies have shown that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate exhibits significant anti-inflammatory and anti-proliferative effects in animal models. These effects are attributed to its ability to modulate the activity of NF-κB and MAPK signaling pathways, which are central to many disease processes. Additionally, the compound has shown low toxicity profiles in preliminary safety assessments, making it a viable candidate for further development.
Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Current research efforts are focused on structural modifications to improve its bioavailability and target specificity. Collaborative studies between academic and industrial researchers are underway to accelerate the translation of these discoveries into clinical applications.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and broad biological activity profile make it a valuable subject of ongoing research. Future studies will likely focus on its potential applications in treating inflammatory diseases and certain types of cancer, as well as further optimization of its pharmacological properties.
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